molecular formula C16H15N3O B5391847 N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine

N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine

Cat. No.: B5391847
M. Wt: 265.31 g/mol
InChI Key: SFWXJKZUQKKPAR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine is a complex organic compound that features a phenyl group attached to an oxadiazole ring, which is further connected to a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(2)14-10-8-13(9-11-14)16-17-15(18-20-16)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWXJKZUQKKPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine typically involves the reaction of aniline derivatives with appropriate reagents to form the oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the phenyl ring or oxadiazole moiety.

Scientific Research Applications

N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine involves its interaction with molecular targets through its functional groups. The oxadiazole ring and phenyl group can participate in various binding interactions with proteins, enzymes, or receptors, influencing biological pathways. The dimethylamino group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]amine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different heterocyclic rings or substituents, leading to varied chemical reactivity and biological activity.

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